![molecular formula C22H13BrFN3 B2913012 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-65-8](/img/structure/B2913012.png)
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H13BrFN3 and its molecular weight is 418.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also shows activity as an atypical agonist of a7-nAChR .
Mode of Action
This compound interacts with its targets in a unique way. For instance, it binds to the a7-nAChR receptor in an intrasubunit cavity, activating the channel via a mechanism distinct from conventional agonists . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve interactions with the organisms’ biochemical pathways
Pharmacokinetics
In silico studies suggest that it exhibits favorable pharmacokinetic properties . Further in vivo evaluations are recommended to comprehensively assess its ADME properties and their impact on bioavailability .
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemische Analyse
Biochemical Properties
Related compounds, such as quinoline derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity or function .
Biologische Aktivität
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is C22H13BrFN3, with a molecular weight of 418.3 g/mol. Its structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, a series of derivatives were screened against various cancer cell lines, including ACHN (renal cancer), HCT-15 (colon cancer), and PC-3 (prostate cancer). The compounds demonstrated significant cytotoxicity with GI50 values below 8 µM in several cases, indicating strong antiproliferative effects (Table 1) .
Compound | Cell Line | GI50 (µM) |
---|---|---|
1-(4-bromophenyl)-8-fluoro-3-phenyl | ACHN | <8 |
1-(4-bromophenyl)-8-fluoro-3-phenyl | HCT-15 | <8 |
1-(4-bromophenyl)-8-fluoro-3-phenyl | PC-3 | <8 |
These results suggest that the compound could effectively inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[4,3-c]quinolines have also been explored. In vitro studies demonstrated that these compounds could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition was comparable to that of established anti-inflammatory agents .
Compound | IC50 (µM) | Mechanism |
---|---|---|
1-(4-bromophenyl)-8-fluoro-3-phenyl | 0.39 | iNOS Inhibition |
Control (1400 W) | - | iNOS Inhibition |
The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression underlines its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to identify key structural features that contribute to the biological activities of pyrazolo[4,3-c]quinolines. Modifications in the substituents on the phenyl ring significantly influenced both anticancer and anti-inflammatory activities. For example, para-substituted compounds generally exhibited higher potency compared to their ortho or meta counterparts .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives where specific modifications led to enhanced biological activity. For instance, a derivative with an amino group at the ortho position showed improved inhibitory effects on NO production while maintaining lower cytotoxicity compared to other analogs .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Atom
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
- Reaction with amines : Primary amines (e.g., methylamine) replace the bromine atom in the presence of CuI and K2CO3 at 100°C, yielding arylaminated derivatives.
- Suzuki–Miyaura coupling : The bromine participates in palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions include Pd(PPh3)4, Na2CO3, and a dioxane/water solvent system at 80°C.
Table 1: Bromine Substitution Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
NAS with NH3 | NH3, CuI, K2CO3, DMF, 100°C | 1-(4-aminophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 65 |
Suzuki coupling | Pd(PPh3)4, PhB(OH)2, Na2CO3, dioxane/H2O, 80°C | 1-(4-biphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | 78 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich quinoline ring facilitates EAS at positions activated by the fluorine atom:
- Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the 5-position of the quinoline ring .
- Halogenation : Br2 in CH2Cl2 adds bromine at the 6-position, forming dihalogenated derivatives .
Key Mechanistic Insight :
The fluorine atom at position 8 exerts an electron-withdrawing effect, directing incoming electrophiles to the para positions of the quinoline ring .
Fluorine-Based Reactivity
The C–F bond is typically inert under mild conditions but participates in:
- Defluorination : Strong bases (e.g., KOtBu) in DMSO at 120°C replace fluorine with hydroxyl groups, forming 8-hydroxy derivatives .
- Fluoride displacement : In the presence of AlCl3, fluorine acts as a leaving group during Friedel–Crafts alkylation .
Oxidation and Reduction
- Oxidation : Treatment with KMnO4 in acidic conditions oxidizes the pyrazole ring, forming pyrazolone derivatives.
- Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the quinoline ring to a tetrahydroquinoline structure.
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison with Related Compounds
Mechanistic Challenges
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHLEFUXPIWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.